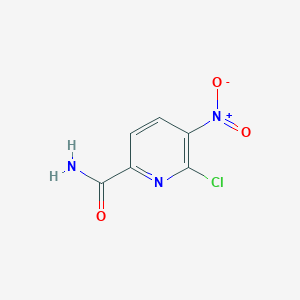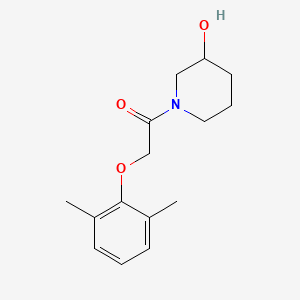![molecular formula C16H12N4O B12495976 1-(4-Methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol](/img/structure/B12495976.png)
1-(4-Methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol is a compound belonging to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties . The structure of this compound consists of a triazole ring fused to a quinoxaline moiety, with a 4-methylphenyl group attached to the triazole ring.
准备方法
The synthesis of 1-(4-Methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol typically involves the following steps :
Starting Materials: The synthesis begins with o-phenylenediamine and oxalic acid, which are refluxed in hydrochloric acid to form 1,4-dihydroquinoxaline-2,3-dione.
Formation of Dichloroquinoxaline: The dihydroquinoxaline is then treated with thionyl chloride in dichloroethane to produce 2,3-dichloroquinoxaline.
Cyclization: The dichloroquinoxaline undergoes cyclization with 4-methylphenylhydrazine to form the triazoloquinoxaline core.
Hydroxylation: Finally, the triazoloquinoxaline is hydroxylated to yield this compound.
化学反应分析
1-(4-Methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline moiety, using reagents like sodium methoxide or potassium tert-butoxide.
科学研究应用
1-(4-Methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol has several scientific research applications :
Antiviral Activity: The compound has shown potential as an antiviral agent, particularly against certain strains of viruses.
Antimicrobial Activity: It exhibits broad-spectrum antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
Anticancer Activity: The compound has been studied for its anticancer properties, particularly its ability to inhibit the growth of various cancer cell lines.
Molecular Docking Studies: It has been used in molecular docking studies to explore its binding affinity with various biological targets, aiding in drug design and development.
作用机制
The mechanism of action of 1-(4-Methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol involves several pathways :
DNA Intercalation: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.
Inhibition of Enzymes: It inhibits key enzymes involved in viral replication and bacterial cell wall synthesis.
Induction of Apoptosis: The compound can induce apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
相似化合物的比较
1-(4-Methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol can be compared with other similar compounds :
1,2,4-Triazolo[4,3-a]quinoxaline: This compound shares the same core structure but lacks the 4-methylphenyl group, which may affect its biological activity.
1,2,4-Triazolo[4,3-a]quinoxaline-1-thiol: This derivative has a thiol group instead of a hydroxyl group, which can influence its reactivity and binding properties.
Pyrimido-quinoxaline: This isostere has a pyrimidine ring instead of a triazole ring, leading to different biological activities.
属性
分子式 |
C16H12N4O |
|---|---|
分子量 |
276.29 g/mol |
IUPAC 名称 |
1-(4-methylphenyl)-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one |
InChI |
InChI=1S/C16H12N4O/c1-10-6-8-11(9-7-10)14-18-19-15-16(21)17-12-4-2-3-5-13(12)20(14)15/h2-9H,1H3,(H,17,21) |
InChI 键 |
KWUOKGFKJDUMEV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2C4=CC=CC=C4NC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-methoxy-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 4-methoxybenzoate](/img/structure/B12495897.png)
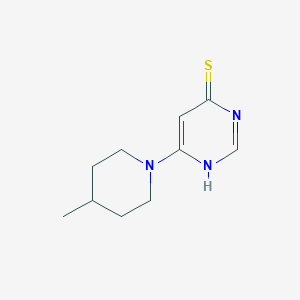

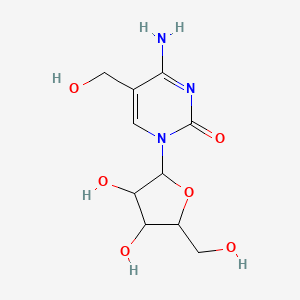
![Propyl 5-{[(5-bromo-2-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12495918.png)
![2-[(3-chloro-4-methylphenyl)sulfonyl]-N-(4-methylphenyl)acetamide](/img/structure/B12495925.png)
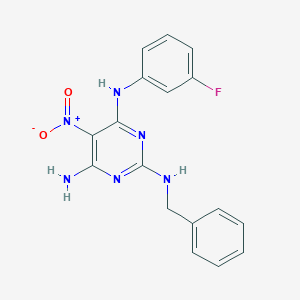
![7-fluoro-5,5-dioxo-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxylic acid](/img/structure/B12495933.png)



![N~2~-(4-ethoxyphenyl)-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}-N~2~-(methylsulfonyl)alaninamide](/img/structure/B12495942.png)
